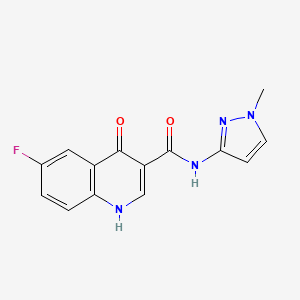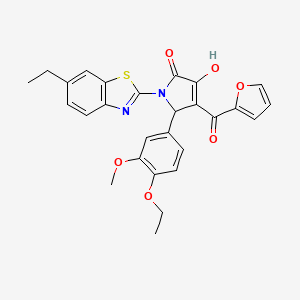![molecular formula C16H21Cl2NO2 B12157588 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(propan-2-yl)propanamide](/img/structure/B12157588.png)
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(propan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(propan-2-yl)propanamide is a chemical compound known for its applications in various scientific fields It is a derivative of phenoxypropanoic acid and is characterized by the presence of a dichlorocyclopropyl group attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(propan-2-yl)propanamide typically involves the reaction of 4-(2,2-dichlorocyclopropyl)phenol with 2-methylpropanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including the formation of an intermediate ester, which is then converted to the final amide product through amidation reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques to obtain the final product. The industrial synthesis is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(propan-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted phenoxy derivatives.
Scientific Research Applications
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(propan-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cardiovascular and metabolic disorders.
Mechanism of Action
The mechanism of action of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes involved in metabolic pathways, leading to the modulation of various physiological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with enzymes involved in lipid metabolism and inflammation .
Comparison with Similar Compounds
Similar Compounds
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid: A structurally similar compound with similar chemical properties.
2-[4-(2,2-dichlorocyclopropyl)phenoxy]propane: Another related compound with a different functional group.
Uniqueness
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(propan-2-yl)propanamide is unique due to its specific amide functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C16H21Cl2NO2 |
|---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C16H21Cl2NO2/c1-10(2)19-14(20)15(3,4)21-12-7-5-11(6-8-12)13-9-16(13,17)18/h5-8,10,13H,9H2,1-4H3,(H,19,20) |
InChI Key |
PZPYCZRHZXWMDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C(C)(C)OC1=CC=C(C=C1)C2CC2(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12157512.png)
![5-Phenyl-4-[4-(2-phenylethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B12157518.png)
![7-(2-Chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12157521.png)
![N'-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12157530.png)

![2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12157534.png)
![3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12157536.png)
![2-{4-Amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B12157544.png)
![(5Z)-2-[(2-bromophenyl)amino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12157552.png)
![1,3-dimethyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12157557.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide](/img/structure/B12157563.png)


![2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12157580.png)
